

In Vitro Characterization of 5Me3F4AP: A Technical Guide

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Compound of Interest

Compound Name: 5Me3F4AP

Cat. No.: B577076

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Introduction

5-methyl-3-fluoro-4-aminopyridine (**5Me3F4AP**) is a novel derivative of 4-aminopyridine (4-AP), a potassium channel blocker used in the symptomatic treatment of multiple sclerosis.[1] Developed as a potential positron emission tomography (PET) radioligand for imaging demyelinated lesions, **5Me3F4AP** exhibits a promising in vitro profile characterized by potent potassium channel blockade and enhanced metabolic stability compared to its predecessors. This technical guide provides a comprehensive overview of the in vitro characterization of **5Me3F4AP**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

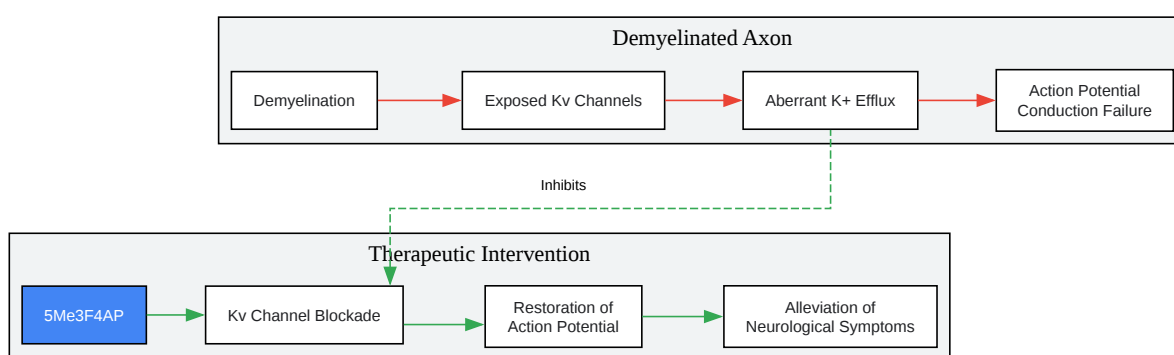
The primary mechanism of action of **5Me3F4AP** is the blockade of voltage-gated potassium (Kv) channels.[1] In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes Kv channels along the axon.[2] The subsequent efflux of potassium ions through these exposed channels impairs the propagation of action potentials, leading to neurological deficits.[2]

By binding to these exposed Kv channels, **5Me3F4AP** effectively reduces the aberrant efflux of K⁺ ions. This action restores the axonal membrane's ability to conduct electrical impulses, thereby improving neuronal function.[1] The blockade of Kv channels by 4-AP and its

derivatives leads to a prolongation of the action potential, which in turn enhances the influx of calcium at the presynaptic terminal and increases the release of neurotransmitters.[1]

Signaling Pathway

The signaling pathway for **5Me3F4AP**'s therapeutic effect is a direct consequence of its interaction with voltage-gated potassium channels on demyelinated axons. The process can be visualized as follows:



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Mechanism of **5Me3F4AP** in Demyelinated Axons.

Quantitative Data

The following tables summarize the key in vitro quantitative data for **5Me3F4AP** and related compounds.

Table 1: Physicochemical Properties

Compound	pKa	logD (pH 7.4)	Permeability (Pe) (nm/s)
5Me3F4AP	7.46 ± 0.01	0.664 ± 0.005	43.3 ± 0.5
4AP	9.19 ± 0.03	-1.478 ± 0.014	2.36 ± 0.03
3F4AP	7.37 ± 0.07	0.414 ± 0.002	13.6 ± 0.5

Data from NIH publication.[1]

Table 2: In Vitro Efficacy - Kv Channel Blockade (Shaker Channel)

Compound	IC50 (mM) at pH 6.4	IC50 (mM) at pH 7.4	IC50 (mM) at pH 9.1
5Me3F4AP	~0.3	~0.5	~1.5
3F4AP	~0.4	~0.6	~1.8
4AP	~1.2	~0.8	~0.3
3Me4AP	~1.5	~1.0	~0.5

IC50 values were determined from fitting the Hill and Woodhull equations to electrophysiological data.[1]

Table 3: In Vitro Metabolic Stability - CYP2E1 Inhibition

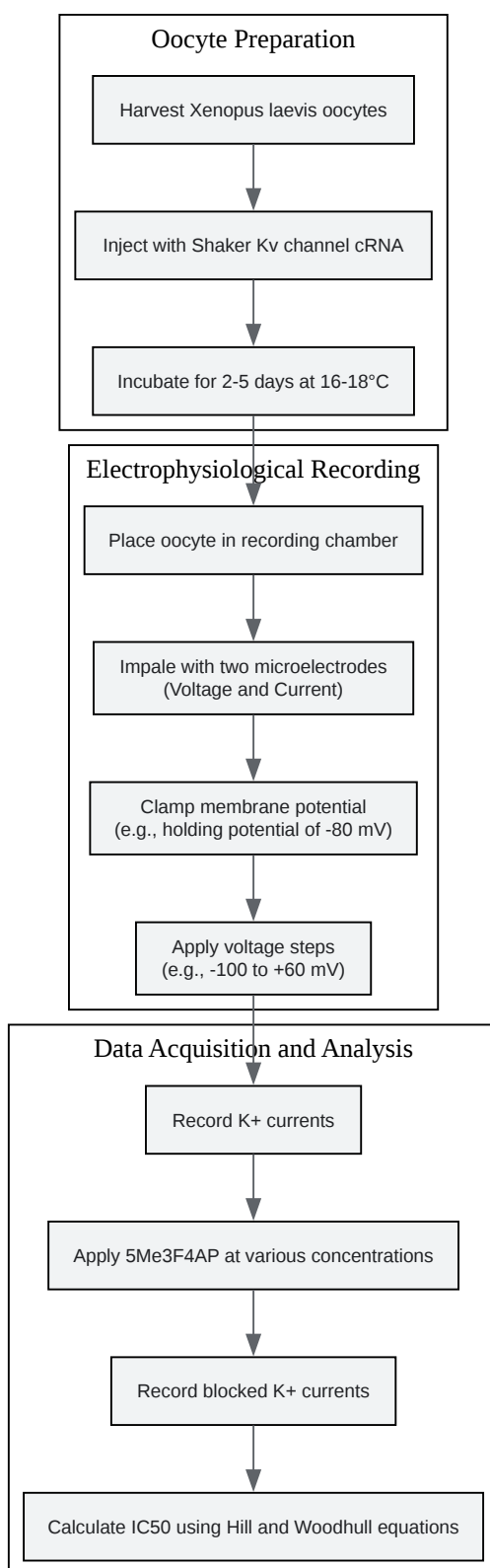
Compound	IC50 (μM)
5Me3F4AP	35.9
3F4AP	17.0

IC50 values were determined using a Vivid® CYP2E1 assay.[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Kv Channel Blockade

This protocol describes the methodology for assessing the blocking potency of **5Me3F4AP** on voltage-gated potassium channels expressed in *Xenopus laevis* oocytes.



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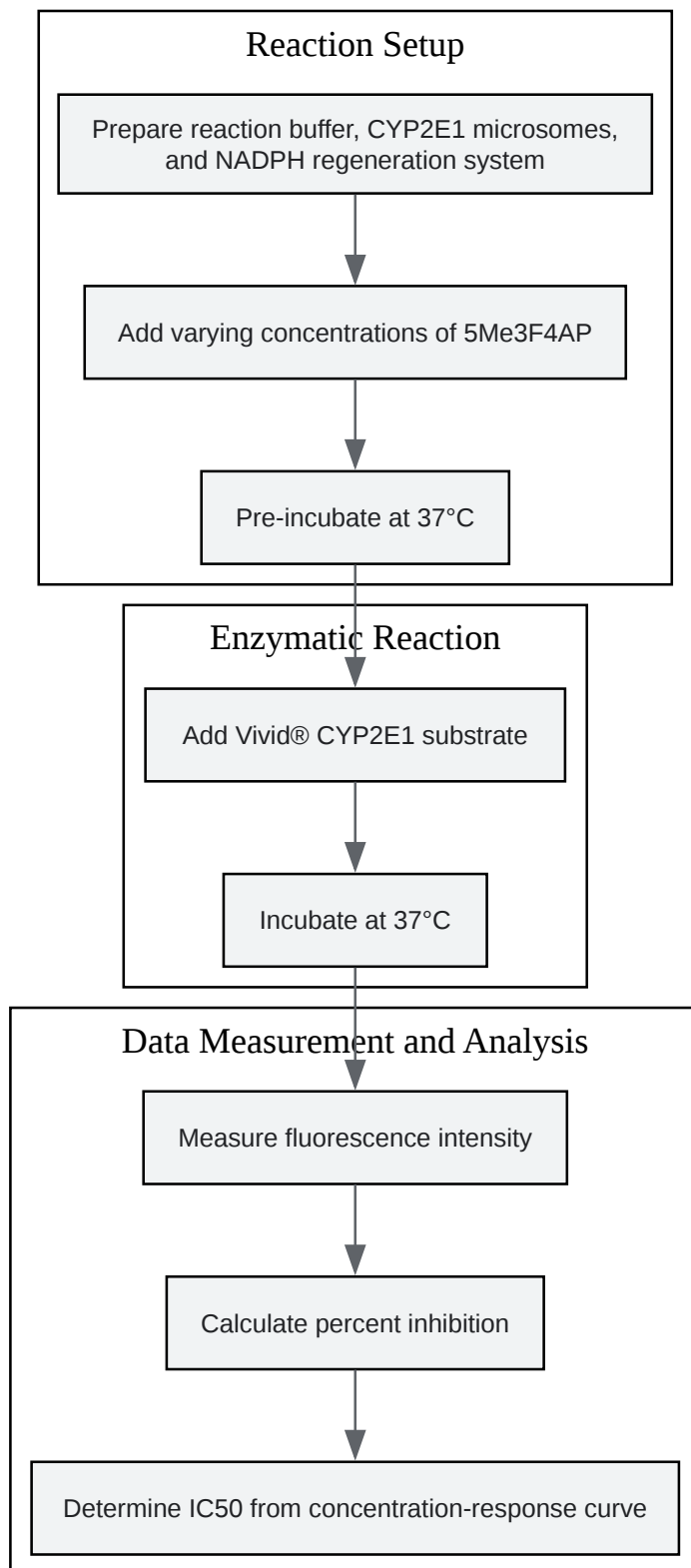
Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Methodology:

- **Oocyte Preparation:** Stage V-VI oocytes from *Xenopus laevis* are harvested and enzymatically defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the desired voltage-gated potassium channel (e.g., *Drosophila* Shaker channel).
- **Incubation:** Injected oocytes are incubated for 2-5 days at 16-18°C to allow for channel expression.
- **Electrophysiological Recording:**
 - An oocyte is placed in a recording chamber and perfused with a standard external solution (e.g., ND96).
 - The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
 - The membrane potential is clamped to a holding potential (e.g., -80 mV) using a two-electrode voltage-clamp amplifier.
 - To elicit potassium currents, the membrane potential is stepped to various depolarizing potentials (e.g., from -100 mV to +60 mV in 10 mV increments).
- **Compound Application and Data Analysis:**
 - Control currents are recorded in the absence of the compound.
 - **5Me3F4AP** is then perfused at a range of concentrations.
 - The steady-state block at each concentration is measured.
 - The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to the Hill equation. The voltage dependence of the block can be analyzed using the Woodhull equation.^[1]

Vivid® CYP2E1 Inhibition Assay

This protocol outlines the determination of the IC₅₀ of **5Me3F4AP** for the inhibition of CYP2E1-mediated metabolism using a fluorogenic assay.



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